2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

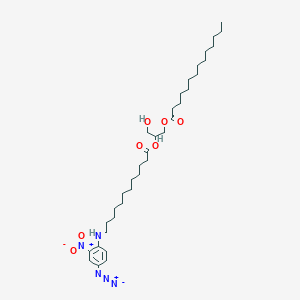

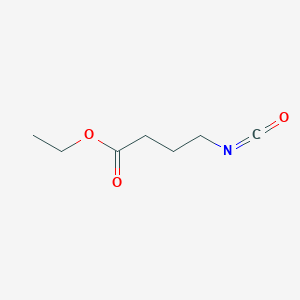

2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol, commonly known as ANPG, is a synthetic lipid molecule that has been widely used in scientific research. It is a complex molecule that has a unique structure and properties, which make it an ideal tool for studying various cellular processes.

Mechanism Of Action

ANPG is a lipid molecule that can insert into the cell membrane and interact with other lipids and proteins. It has been shown to bind to the protein kinase C (PKC) and activate its activity. ANPG has also been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

ANPG has been shown to have several biochemical and physiological effects on the cell. It has been shown to increase the production of reactive oxygen species (ROS) and to activate the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response. ANPG has also been shown to modulate the activity of various ion channels, such as voltage-gated potassium channels and calcium channels.

Advantages And Limitations For Lab Experiments

ANPG has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified, which makes it readily available for research. ANPG is also a stable molecule that can be stored for extended periods without degradation. However, ANPG has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and analysis. ANPG is also an expensive molecule that may not be affordable for some research labs.

Future Directions

ANPG has several potential future directions for research. It can be used to study the role of lipids in various cellular processes, such as cell signaling, membrane trafficking, and cytoskeletal organization. ANPG can also be used to study the interactions between lipids and proteins in the cell membrane and to develop new lipid-based therapeutics for various diseases. Furthermore, ANPG can be used to develop new imaging techniques for studying the cell membrane and its dynamics.

Conclusion:

In conclusion, ANPG is a complex synthetic lipid molecule that has been widely used in scientific research. It has several unique properties that make it an ideal tool for studying various cellular processes. ANPG has been shown to have several biochemical and physiological effects on the cell, and it has several advantages and limitations for lab experiments. ANPG has several potential future directions for research, and it is expected to play an important role in the development of new lipid-based therapeutics and imaging techniques for studying the cell membrane.

Synthesis Methods

ANPG is a synthetic molecule that is synthesized by conjugating a nitrophenyl azide group to the amino group of a dodecanoyl chain, which is then attached to a myristoyl group via a glycerol backbone. The synthesis of ANPG involves several steps, including the protection of the amino group, the coupling of the nitrophenyl azide group, and the deprotection of the amino group. The final product is obtained by purification using column chromatography.

Scientific Research Applications

ANPG has been widely used in scientific research as a tool for studying various cellular processes. It has been used to study the protein-protein interactions, lipid-protein interactions, and lipid-lipid interactions in the cell membrane. ANPG has also been used to study the role of lipids in signal transduction pathways and in the regulation of membrane protein activity.

properties

CAS RN |

107141-10-6 |

|---|---|

Product Name |

2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol |

Molecular Formula |

C35H59N5O7 |

Molecular Weight |

661.9 g/mol |

IUPAC Name |

[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |

InChI |

InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3 |

InChI Key |

QNZFHQUHYBMOBB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |

synonyms |

2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol azido-DAG |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)